Dimethyl dicarbonate

Description

Properties

IUPAC Name |

methoxycarbonyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDFHIJNHHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

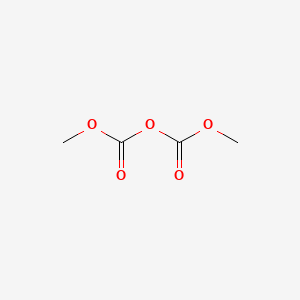

Canonical SMILES |

COC(=O)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | DIMETHYL DICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052108 | |

| Record name | Dimethyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, decomposes in aqueous solution. It is corrosive to skin and eyes and toxic by inhalation and ingestion, Liquid | |

| Record name | DIMETHYL DICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Velcorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 44-47 °C at 5 mm Hg, 45.00 to 46.00 °C. @ 5.00 mm Hg | |

| Record name | Dimethyl dicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Velcorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water with decomposition; miscible with toluene, dec. | |

| Record name | Dimethyl dicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Velcorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.25 mg/L at 25 °C | |

| Record name | Dimethyl dicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Colorless liquid | |

CAS No. |

4525-33-1 | |

| Record name | Dimethyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl pyrocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AY9229ZMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl dicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Velcorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 - 17 °C | |

| Record name | Velcorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl Dicarbonate (DMDC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of dimethyl dicarbonate (B1257347) (DMDC), a potent microbial inhibitor. The information is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of DMDC.

Chemical and Physical Properties

Dimethyl dicarbonate (DMDC), also known as dimethyl pyrocarbonate, is a colorless liquid with a pungent odor.[1][2] It is primarily used as a cold sterilant in beverages.[1][2] Key physical and chemical properties of DMDC are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₄H₆O₅ | [2][3] |

| Molecular Weight | 134.09 g/mol | [3] |

| Appearance | Colorless liquid | [2][3] |

| Density | 1.25 g/mL at 25 °C | [3] |

| Melting Point | 16-18 °C | [2] |

| Boiling Point | 172 °C (with decomposition) | [2][4] |

| Solubility in Water | ~35 g/L (decomposes) | [3] |

| CAS Number | 4525-33-1 | [2] |

Reactivity and Mechanism of Action

DMDC's efficacy as a microbial control agent stems from its high reactivity with nucleophiles, which leads to the inactivation of essential enzymes in microorganisms.[5]

Hydrolysis

In aqueous solutions, DMDC undergoes rapid hydrolysis to produce methanol (B129727) and carbon dioxide, which are its principal breakdown products.[3][5] This decomposition is a key feature of DMDC, as it leaves no significant residue in the treated product. The rate of hydrolysis is dependent on temperature.[6]

The overall hydrolysis reaction is:

(CH₃OCO)₂O + H₂O → 2CH₃OH + 2CO₂

Reactivity with Nucleophiles

The primary mechanism of antimicrobial action involves the methoxycarbonylation of nucleophilic functional groups present in microbial enzymes.[5] Key targets include the imidazole (B134444) group of histidine, the amino group of lysine, and the sulfhydryl group of cysteine residues in proteins.[5] This modification leads to enzyme inactivation and subsequent microbial death.

DMDC reacts readily with primary and secondary amines to form carbamates. This reaction is fundamental to its inactivation of proteins. The reaction with the amino group of an amino acid can be represented as:

R-NH₂ + (CH₃OCO)₂O → R-NH-COOCH₃ + CH₃OH + CO₂

Studies have shown that DMDC can be used for the N-methylation, N,O-dimethylation, and N-formylation of amino acids under acidic conditions.[7][8]

In the presence of alcohols, such as ethanol (B145695) found in wine, DMDC can form ethyl methyl carbonate.[2] The reaction with phenols, in the presence of a base, can lead to the O-methylation of the phenolic hydroxyl group.

DMDC has been shown to inhibit several key microbial enzymes, including:

-

Alcohol dehydrogenase[2]

-

Glyceraldehyde-3-phosphate dehydrogenase[2]

-

Acetate kinase[2]

-

L-glutamic acid decarboxylase[2]

The inactivation of these enzymes disrupts critical metabolic pathways, leading to microbial death.

Experimental Protocols

Determination of DMDC Purity by Titration

This method is based on the reaction of DMDC with an excess of diisobutylamine (B89472), followed by back-titration of the unreacted amine with hydrochloric acid.

Materials:

-

Acetone

-

1 N Diisobutylamine in chlorobenzene

-

1 N Hydrochloric acid

-

250 mL Beaker

-

100 mL Graduated cylinder

-

25 mL Pipette

-

Burette

-

Potentiometric titrator with a glass and reference electrode

-

Stirrer

Procedure:

-

Accurately weigh approximately 2 g of the DMDC sample (W) into a 250 mL beaker.

-

Dissolve the sample in 100 mL of acetone.

-

Accurately pipette 25 mL of 1 N diisobutylamine solution into the beaker.

-

Allow the reaction mixture to stand for 5 minutes.

-

Titrate the solution potentiometrically with 1 N hydrochloric acid while stirring. Record the volume of HCl consumed (a mL).

-

Perform a blank titration without the DMDC sample. Record the volume of HCl consumed (b mL).

Calculation: The purity of DMDC is calculated using the following formula: Purity (%) = [(b - a) × N × 134.09] / (W × 1000) × 100 Where:

-

b = volume of HCl for blank (mL)

-

a = volume of HCl for sample (mL)

-

N = Normality of HCl solution

-

134.09 = Molecular weight of DMDC

-

W = Weight of DMDC sample (g)

Analysis of Dimethyl Carbonate Impurity by Gas Chromatography (GC)

This method is used to determine the concentration of dimethyl carbonate (DMC), a common impurity in DMDC.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., SE-30 or Carbowax 20M, 50 m x 0.3 mm)[1]

-

Data acquisition system

Reagents:

-

Dimethyl carbonate (DMC) standard

-

Internal standard (e.g., methyl isobutyl ketone)[1]

-

DMDC sample

GC Conditions (example):

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min, hold 5 min

-

Carrier Gas: Helium at a constant flow rate

-

Injection Volume: 1 µL (split injection)

Procedure:

-

Prepare a series of calibration standards containing known concentrations of DMC and a constant concentration of the internal standard in a suitable solvent.

-

Prepare the DMDC sample for analysis by diluting it in the same solvent and adding the internal standard.

-

Inject the calibration standards and the sample solution into the GC.

-

Identify the peaks for DMC and the internal standard based on their retention times.

-

Construct a calibration curve by plotting the ratio of the peak area of DMC to the peak area of the internal standard against the concentration of DMC.

-

Determine the concentration of DMC in the sample from the calibration curve.

Visualizations

Chemical Reactions of DMDC

Caption: Key reactions of this compound (DMDC).

Mechanism of Enzyme Inactivation

Caption: Mechanism of enzyme inactivation by DMDC.

Experimental Workflow for GC Analysis

Caption: Workflow for the GC analysis of DMC in DMDC.

References

- 1. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Bicarbonate (DMDC) | OIV [oiv.int]

- 5. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]

- 6. nbinno.com [nbinno.com]

- 7. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

Dimethyl Dicarbonate: A Technical Guide to its Application as a Mild Alkylating Agent in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl dicarbonate (B1257347) (DMDC), a highly reactive yet mild electrophilic compound, has emerged as a valuable tool in biochemistry for the targeted modification of proteins and, to a lesser extent, nucleic acids. Primarily known for its application as a cold sterilant in the food and beverage industry, its utility in the research laboratory is centered on its ability to act as a mild alkylating agent, specifically through methoxycarbonylation. This technical guide provides an in-depth exploration of DMDC's biochemical applications, detailing its mechanism of action, experimental protocols for protein modification, and methods for the analysis of modified biomolecules. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize DMDC as a chemical probe for investigating protein structure, function, and interactions.

Introduction

Dimethyl dicarbonate (DMDC) is a colorless liquid that acts as a potent electrophile, readily reacting with nucleophilic functional groups present in biomolecules.[1][2] Its high reactivity is coupled with a short half-life in aqueous solutions, where it hydrolyzes to methanol (B129727) and carbon dioxide, rendering it a "traceless" modification agent in many contexts.[1] In biochemistry, DMDC's primary utility lies in its capacity to methoxycarbonylate nucleophilic amino acid residues, leading to the covalent addition of a methoxycarbonyl group (-COOCH₃). This modification can be used to probe the solvent accessibility of residues, identify key amino acids in enzyme active sites, and investigate protein-protein interactions.

The reactivity of DMDC is analogous to that of diethylpyrocarbonate (DEPC), a well-established reagent for the chemical modification of proteins, particularly for probing the role of histidine residues in enzyme catalysis.[3][4][5] Both reagents target similar nucleophilic residues, and thus, much of the established methodology for DEPC can be adapted for use with DMDC.

Mechanism of Action: Methoxycarbonylation of Nucleophilic Residues

The primary mechanism of action of DMDC as a protein modifying agent is methoxycarbonylation . This reaction involves the nucleophilic attack of an amino acid side chain on one of the carbonyl carbons of DMDC, leading to the formation of a methoxycarbonylated adduct and the release of methanol and carbon dioxide.

The primary targets for DMDC modification in proteins are amino acid residues with nucleophilic side chains. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their solvent accessibility within the folded protein structure.[6]

Key Amino Acid Targets:

-

Histidine: The imidazole (B134444) ring of histidine is a primary target for DMDC. The reaction results in the formation of an N-methoxycarbonylhistidine derivative.[3][4] The modification of histidine residues within an enzyme's active site often leads to a loss of catalytic activity, making DMDC a useful tool for identifying essential histidines.[5][7]

-

Lysine (B10760008): The ε-amino group of lysine is also highly susceptible to methoxycarbonylation, forming an ε-(methoxycarbonyl)lysine derivative.

-

Tyrosine: The hydroxyl group of tyrosine can be modified by DMDC.

-

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and readily reacts with DMDC.

-

Serine and Threonine: The hydroxyl groups of serine and threonine are also potential targets for DMDC modification, although their reactivity is generally lower than that of other nucleophilic residues.[1][6]

The modification of these residues can induce localized changes in protein conformation and charge, which can in turn affect protein function, stability, and interactions.

Quantitative Data on DMDC-Mediated Modifications

While specific kinetic data for DMDC's reactions with all amino acids are not extensively published in the context of biochemical research, the principles of its reactivity can be inferred from studies on its antimicrobial properties and from the extensive data available for the analogous reagent, DEPC. The extent of modification is dependent on several factors, including the concentration of DMDC, the pH of the reaction, temperature, and the intrinsic reactivity and accessibility of the target residues.

| Parameter | Typical Range/Value | Effect on Modification | Reference |

| DMDC Concentration | 1-10 mM | Higher concentrations lead to a greater extent of modification. | [1] |

| pH | 6.0 - 8.0 | The rate of modification of histidine residues is pH-dependent, with an inflection point near the pKa of the imidazole side chain (~6.6). | [5] |

| Reaction Time | 1 - 60 minutes | Longer reaction times increase the extent of modification, but also the risk of non-specific reactions and protein denaturation. | [1][2] |

| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate but can also lead to protein instability. | [2] |

Note: The optimal conditions for a specific protein modification experiment should be determined empirically.

Experimental Protocols

The following protocols provide a general framework for the use of DMDC as a mild alkylating agent for proteins. These are based on established methods for chemical modification using DEPC and should be optimized for the specific protein and application.

General Protocol for Protein Modification with DMDC

This protocol describes the general steps for modifying a purified protein with DMDC to probe solvent-accessible nucleophilic residues.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

This compound (DMDC)

-

Anhydrous acetonitrile (B52724) or ethanol (B145695)

-

Quenching solution (e.g., 1 M imidazole or 1 M L-histidine)

-

Microcentrifuge tubes

-

Spectrophotometer or other analytical instrument for assessing protein concentration and modification

Procedure:

-

Prepare a stock solution of DMDC: Prepare a fresh stock solution of DMDC (e.g., 100 mM) in anhydrous acetonitrile or ethanol immediately before use. DMDC is highly susceptible to hydrolysis.

-

Prepare the protein solution: Prepare a solution of the purified protein at a known concentration (e.g., 10-50 µM) in a buffer at the desired pH (typically between 6.0 and 8.0). Avoid buffers containing primary amines (e.g., Tris), as they will react with DMDC.

-

Initiate the modification reaction: Add a calculated volume of the DMDC stock solution to the protein solution to achieve the desired final DMDC concentration (e.g., 1-10 mM). Mix gently by pipetting.

-

Incubate the reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25 °C or 37 °C) for a specific time (e.g., 1-60 minutes). The optimal incubation time should be determined empirically.

-

Quench the reaction: Stop the reaction by adding an excess of a quenching agent, such as imidazole or L-histidine, to a final concentration of approximately 50 mM. The quenching agent will react with any remaining DMDC.

-

Remove excess reagents: Remove the quenching agent and byproducts of the reaction by buffer exchange using a desalting column or dialysis.

-

Analyze the modified protein: Analyze the extent of modification and its effect on protein structure and function using appropriate analytical techniques (see Section 5).

Protocol for Identifying DMDC Modification Sites using Mass Spectrometry

This protocol outlines the workflow for identifying the specific amino acid residues modified by DMDC using a bottom-up proteomics approach.

Materials:

-

DMDC-modified protein sample (from Protocol 4.1)

-

Unmodified control protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other suitable protease)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Protein denaturation, reduction, and alkylation:

-

Denature the DMDC-modified and unmodified control protein samples in a buffer containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic digestion:

-

Dilute the samples to reduce the concentration of the denaturant (e.g., to < 1 M urea).

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.

-

-

Peptide desalting:

-

Acidify the peptide digests with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide samples by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant precursor ions.

-

-

Data analysis:

-

Search the acquired MS/MS spectra against a protein sequence database using a suitable search algorithm (e.g., Mascot, Sequest, or MaxQuant).

-

Specify the methoxycarbonylation of relevant amino acid residues (His, Lys, Tyr, Cys, Ser, Thr) as a variable modification in the search parameters. The mass shift for methoxycarbonylation is +58.0055 Da.

-

Identify and validate the modified peptides and pinpoint the exact sites of modification.

-

Visualization of Workflows and Pathways

Experimental Workflow for Identifying DMDC Modification Sites

The following diagram illustrates the general workflow for identifying protein modification sites by DMDC using mass spectrometry.

References

- 1. Improved Protein Surface Mapping Using Diethylpyrocarbonate with Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylpyrocarbonate Labeling for the Structural Analysis of Proteins: Label Scrambling in Solution and How to Avoid it - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 4. Essential histidyl residues of ferredoxin-NADP+ oxidoreductase revealed by diethyl pyrocarbonate inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of essential histidine residues in 3-deoxy-D-manno-octulosonic acid 8-phosphate synthase: analysis by chemical modification with diethyl pyrocarbonate and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Labeling with Diethylpyrocarbonate is Sensitive to Residue Microenvironment, Providing Improved Analysis of Protein Higher Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethylpyrocarbonate inhibition of vacuolar H+-pyrophosphatase possibly involves a histidine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Hydrolysis Rate and Byproducts of Dimethyl Dicarbonate (DMDC) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dimethyl dicarbonate (B1257347) (DMDC) in aqueous solutions. It details the reaction kinetics, identifies the resulting byproducts, and outlines the experimental protocols for their analysis. This document is intended to serve as a core reference for professionals in research, science, and drug development who work with or encounter DMDC.

Introduction to Dimethyl Dicarbonate (DMDC)

This compound (DMDC) is a potent antimicrobial agent used as a cold sterilant in a variety of beverages, including wine, juices, and teas. Its efficacy lies in its ability to inactivate enzymes essential for microbial metabolism through methoxycarbonylation of proteins. A key characteristic of DMDC is its rapid hydrolysis in aqueous environments, which is crucial for its safety profile, as it breaks down into naturally occurring and low-toxicity compounds.

Hydrolysis of DMDC: Rate and Influencing Factors

DMDC is unstable in aqueous solutions and undergoes rapid hydrolysis. The rate of this breakdown is significantly influenced by factors such as pH and temperature. While specific, comprehensive public data on the pseudo-first-order rate constants and Arrhenius parameters for DMDC hydrolysis is limited, the general principles of ester hydrolysis suggest a strong dependence on these conditions.

Generally, the hydrolysis of similar compounds is faster in both acidic and alkaline conditions compared to a neutral pH.[1][2] Increased temperature also accelerates the rate of hydrolysis.[1] The degradation of DMDC in aqueous media follows first-order kinetics.[2]

Table 1: Factors Influencing DMDC Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Remarks |

| pH | Rate increases in both acidic and alkaline conditions. | Optimal stability is generally observed in the mid-pH range. |

| Temperature | Rate increases with increasing temperature. | The relationship typically follows the Arrhenius equation. |

| Matrix Components | Presence of nucleophiles (e.g., ethanol (B145695), ammonia (B1221849), amino acids) can lead to the formation of other byproducts, competing with hydrolysis. | These reactions are particularly relevant in complex matrices like wine and juice. |

Byproducts of DMDC in Aqueous Solutions

The primary and secondary reactions of DMDC in aqueous solutions, particularly in beverages, lead to the formation of several byproducts.

Primary Hydrolysis Byproducts

Upon contact with water, DMDC hydrolyzes to form methanol (B129727) and carbon dioxide.[3] These are considered the principal breakdown products. At the approved dosage levels, the concentration of methanol formed is minimal and generally falls within the range of naturally occurring levels in many fruit juices and fermented beverages.

Secondary Reaction Byproducts

In more complex aqueous matrices like wine and juice, DMDC can react with other nucleophilic molecules present, leading to the formation of minor byproducts.

Table 2: Byproducts of DMDC in Aqueous Solutions

| Byproduct | Formation Pathway | Typical Concentration Range | Analytical Method |

| Methanol | Primary hydrolysis of DMDC with water. | Up to ~120 mg/L at a 250 mg/L DMDC dosage. | Gas Chromatography (GC) |

| Carbon Dioxide | Primary hydrolysis of DMDC with water. | Not typically measured as a residue. | - |

| Ethyl methyl carbonate | Reaction of DMDC with ethanol (in alcoholic beverages). | Low mg/L range. | Gas Chromatography (GC) |

| Methyl carbamate (B1207046) | Reaction of DMDC with ammonia or ammonium (B1175870) ions. | Can be up to 10 ng/mL in treated wines. | Gas Chromatography (GC) |

| Carboxymethylated amino acids | Reaction of DMDC with amino acids. | Trace amounts. | HPLC, GC-MS |

| Dimethyl carbonate | Can be present as an impurity in DMDC or formed in situ. | Low levels. | Gas Chromatography (GC) |

Experimental Protocols

This section details the methodologies for the analysis of DMDC hydrolysis and its byproducts.

Protocol for Quantification of Methanol in Wine by Gas Chromatography (GC-FID)

This method is applicable for determining the methanol content in wine following treatment with DMDC.

1. Sample Preparation (Distillation):

-

If the wine is carbonated, degas a 200 mL sample in a 1 L flask.

-

Distill the sample according to standard methods for determining alcoholic strength by volume.

2. Internal Standard and Calibration Standards Preparation:

-

Prepare a 1 g/L internal standard solution (e.g., 4-methyl-2-pentanol) in a 10% v/v ethanol solution.

-

Prepare a series of methanol calibration standards (e.g., 50 to 500 mg/L) in a 10% v/v ethanol solution.

-

To 10 mL of each standard and sample distillate in a calibrated flask, add 1 mL of the internal standard solution and mix.

3. GC-FID Conditions:

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 150 °C.

-

Detector Temperature: 250 °C (Flame Ionization Detector).

-

Oven Temperature Program: Optimize for the separation of methanol and the internal standard. A typical program might start at a low temperature and ramp up.

-

Injection Volume: 1 µL.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the methanol peak area to the internal standard peak area against the methanol concentration of the standards.

-

Determine the methanol concentration in the samples from the calibration curve.

Protocol for Quantification of Methyl Carbamate and Ethyl Carbamate in Wine by Gas Chromatography (GC)

This protocol describes a method for the simultaneous determination of methyl carbamate (MC) and ethyl carbamate (EC).

1. Sample Preparation (Extraction):

-

Extract the wine sample with dichloromethane (B109758) using an extraction tube or an alumina-Celite column.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC Conditions:

-

Instrument: Gas chromatograph equipped with a Thermal Energy Analyzer (TEA) in N-mode or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for carbamate analysis (e.g., DB-5).

-

Carrier Gas: Helium.

-

Injector and Detector Temperatures: Optimize for the specific instrument and column.

-

Oven Temperature Program: A programmed temperature ramp to separate MC and EC.

3. Data Analysis:

-

Quantify the concentrations of MC and EC using external or internal standards and a calibration curve.

Protocol for Analysis of DMDC in Beverages by High-Performance Liquid Chromatography (HPLC)

Direct analysis of DMDC is challenging due to its rapid hydrolysis. Therefore, methods often focus on its derivatives or byproducts. For kinetic studies, a derivatization step is often employed.

1. Sample Preparation and Derivatization (for kinetic studies):

-

Prepare buffered aqueous solutions at the desired pH.

-

Spike the solutions with a known concentration of DMDC.

-

At specific time intervals, withdraw an aliquot and immediately react it with a derivatizing agent (e.g., a solution that forms a stable, UV-active compound with DMDC).

2. HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition can be isocratic or a gradient.[4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection: UV detector at a wavelength appropriate for the DMDC derivative (e.g., 254 nm).[4][5]

-

Injection Volume: 20 µL.[4]

3. Data Analysis:

-

Monitor the decrease in the peak area of the DMDC derivative over time to determine the hydrolysis rate constant.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathways of DMDC in aqueous beverage matrices.

Experimental Workflows

Caption: Workflow for GC analysis of methanol in wine.

References

Navigating the Landscape of Chemical Probes in Molecular Biology: A Technical Guide to DEPC and DMS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate world of molecular biology, the integrity of experimental results hinges on the precise control of enzymatic activity and the accurate characterization of molecular structures. While a variety of chemical agents are employed to achieve these ends, confusion can arise regarding their specific applications. This whitepaper clarifies the roles of three key chemical compounds: Dimethyl dicarbonate (B1257347) (DMDC), Diethylpyrocarbonate (DEPC), and Dimethyl sulfate (B86663) (DMS). Contrary to a common misconception, DMDC is primarily an antimicrobial agent used in the food and beverage industry and has no established role in molecular biology research. This guide, therefore, focuses on the two reagents of paramount importance to the molecular biologist: DEPC, the stalwart guardian against RNase contamination, and DMS, the insightful probe of RNA structure. Detailed methodologies, quantitative data, and experimental workflows are presented to provide a comprehensive technical resource for laboratory professionals.

Clarifying the Roles of DMDC, DEPC, and DMS

A frequent point of confusion for researchers lies in the similar-sounding names of Dimethyl dicarbonate (DMDC), Diethylpyrocarbonate (DEPC), and Dimethyl sulfate (DMS). It is crucial to understand their distinct chemical properties and primary applications to ensure the appropriate reagent is used.

-

This compound (DMDC): Often known by its trade name Velcorin, DMDC is a potent microbial inhibitor. Its primary application is in the cold sterilization of beverages such as wine, juice, and tea. DMDC acts by methoxycarbonylating the proteins of microorganisms, leading to the inactivation of key enzymes.[1] While it is an effective enzyme inhibitor, its use is confined to the food and beverage industry for preventing spoilage. There is no documented history of DMDC being used as a tool in molecular biology research for applications such as RNA analysis or as a specific enzyme inhibitor in experimental protocols.

-

Diethylpyrocarbonate (DEPC): DEPC is an aggressive, non-specific inhibitor of RNases, the ubiquitous enzymes that rapidly degrade RNA.[2][3] This property makes DEPC an indispensable tool for creating an RNase-free environment in the laboratory, thereby protecting precious RNA samples. DEPC inactivates RNases by covalently modifying histidine, lysine, cysteine, and tyrosine residues.[2][3]

-

Dimethyl Sulfate (DMS): DMS is a powerful methylating agent used extensively in molecular biology as a chemical probe for nucleic acid structure.[1][4] It methylates specific unpaired nucleotides in both DNA and RNA, providing a snapshot of the molecule's secondary and tertiary structure at single-nucleotide resolution.[1][4]

This guide will now delve into the technical specifics of DEPC and DMS, the two reagents with a rich history and critical role in molecular biology.

Diethylpyrocarbonate (DEPC): The Guardian of RNA Integrity

The omnipresence of RNases poses a significant threat to the integrity of RNA samples. DEPC treatment of aqueous solutions is a cornerstone of maintaining an RNase-free laboratory environment.

Mechanism of Action

DEPC inactivates RNases through the covalent modification of the side chains of several amino acids, with a particular affinity for the imidazole (B134444) ring of histidine residues.[2][3] This modification is irreversible and effectively destroys the catalytic activity of the enzyme.[3]

Quantitative Data for DEPC Treatment

The efficacy of DEPC treatment is dependent on both its concentration and the level of RNase contamination.

| Parameter | Value | Reference |

| Standard Working Concentration | 0.1% (v/v) | [5] |

| Incubation Time | At least 2 hours at 37°C, or overnight at room temperature | [5] |

| Inactivation of DEPC | Autoclaving for at least 15 minutes | [5] |

| DEPC Half-life in Water | Approximately 30 minutes | [6] |

| Effective Concentration vs. RNase A | 0.1% DEPC inactivates up to 500 ng/mL RNase A | [6] |

| Effective Concentration vs. RNase A | 1% DEPC inactivates up to 1000 ng/mL RNase A | [6] |

Detailed Experimental Protocol: Preparation of DEPC-Treated Water

This protocol outlines the standard procedure for preparing RNase-free water using DEPC.

-

Preparation: In a fume hood, add 1 ml of DEPC to 999 ml of high-purity water in an autoclaving-safe bottle. This creates a 0.1% (v/v) DEPC solution.

-

Dissolution: Stir the solution vigorously for several minutes to dissolve the DEPC. Initially, you may observe small globules of DEPC, which will dissipate with mixing.

-

Incubation: Loosely cap the bottle and incubate the solution at 37°C for at least 2 hours, or let it stand at room temperature overnight. This allows the DEPC to react with and inactivate any contaminating RNases.

-

DEPC Inactivation: Autoclave the treated water for a minimum of 15 minutes to hydrolyze any remaining DEPC into ethanol (B145695) and carbon dioxide.[5] A faint, sweet odor after autoclaving is normal and indicates the formation of esters from the ethanol byproduct.[7]

-

Storage: Once cooled, the DEPC-treated water is ready for use. Store it in a sterile, RNase-free container at room temperature.

Note: DEPC is incompatible with buffers containing primary amines, such as Tris and HEPES, as it will react with the buffer instead of the RNases.[5] To prepare these buffers, use DEPC-treated water after it has been autoclaved.

Safety and Handling of DEPC

DEPC is a suspected carcinogen and should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Experimental Workflow: RNase Inactivation with DEPC

Caption: Workflow for the preparation of RNase-free water using DEPC treatment.

Dimethyl Sulfate (DMS): Illuminating RNA Structure

DMS is a cornerstone reagent for probing RNA secondary and tertiary structures, both in vitro and in vivo. Its ability to selectively methylate unpaired nucleotides provides a high-resolution map of RNA folding.

Mechanism of Action

DMS methylates the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) residues.[9] These modifications can be detected by reverse transcription, as they typically cause the reverse transcriptase to stall, leading to truncated cDNA products. In more advanced techniques like DMS-MaPseq, a specialized reverse transcriptase is used that reads through the modified base but incorporates a mutation, allowing for detection via high-throughput sequencing.[10]

Quantitative Data for DMS Probing

The conditions for DMS probing can be tailored to the specific experimental goals.

| Parameter | Typical Range | Reference |

| DMS Concentration (in vitro) | 1-5% (v/v) in reaction buffer | [11] |

| Incubation Time (in vitro) | 1-10 minutes at 25°C or 37°C | [11] |

| DMS Concentration (in vivo) | 0.5-2% (v/v) in cell culture medium | [9] |

| Incubation Time (in vivo) | 2-10 minutes | [9] |

| Quenching Agent | β-mercaptoethanol or similar thiol-containing compound | [11] |

Detailed Experimental Protocol: In Vitro DMS Footprinting of RNA

This protocol provides a general framework for probing the structure of an RNA molecule in vitro.

-

RNA Folding: Resuspend the RNA of interest in a suitable folding buffer (e.g., containing MgCl₂) and incubate at a temperature that promotes its native conformation.

-

DMS Modification: Add DMS to the folded RNA to a final concentration of 1-5%. Incubate for a short period (1-10 minutes) at the folding temperature. The precise time and concentration should be optimized to achieve, on average, one modification per RNA molecule.

-

Quenching: Stop the reaction by adding a quenching solution, typically containing a high concentration of a thiol reagent like β-mercaptoethanol, which rapidly neutralizes the DMS.

-

RNA Purification: Purify the modified RNA from the reaction mixture, for example, by ethanol precipitation.

-

Primer Extension: Anneal a fluorescently or radioactively labeled primer to the 3' end of the purified RNA. Perform reverse transcription using a reverse transcriptase. The enzyme will stall one nucleotide before the DMS-modified base.

-

Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE). The positions of the bands correspond to the locations of the modified nucleotides, revealing the single-stranded regions of the RNA.

Experimental Workflow: DMS-Seq for Genome-Wide RNA Structure Probing

Caption: Workflow for DMS-seq to probe RNA structure on a genome-wide scale.

Conclusion

While this compound (DMDC) is a powerful tool in the food industry, its role in molecular biology is negligible. For researchers working with RNA, a thorough understanding of the applications and protocols for Diethylpyrocarbonate (DEPC) and Dimethyl sulfate (DMS) is essential. DEPC is the standard for creating an RNase-free environment, safeguarding RNA from degradation. DMS provides a high-resolution method for elucidating the structural complexities of RNA molecules, which is fundamental to understanding their function. By employing these reagents with precision and care, researchers can enhance the reliability and depth of their molecular investigations.

References

- 1. DMS footprinting of structured RNAs and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. DMS footprinting of structured RNAs and RNA–protein complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. Diethyl pyrocarbonate - Wikipedia [en.wikipedia.org]

- 6. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. carlroth.com [carlroth.com]

- 9. Genome-wide probing of RNA structure reveals active unfolding of mRNA structures in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]

Spectroscopic Properties of Dimethyl Dicarbonate for Reaction Monitoring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dicarbonate (B1257347) (DMDC), also known by the trade name Velcorin®, is a highly effective cold sterilant and preservative used across the beverage and wine industries. Its utility stems from its potent antimicrobial activity, particularly against yeasts, molds, and bacteria. Upon addition to aqueous media, DMDC undergoes rapid hydrolysis to methanol (B129727) and carbon dioxide, which are naturally present in many food products. However, it can also react with other nucleophilic species present, such as amino acids in proteins, through a process called methoxycarbonylation. Understanding and monitoring these reactions are crucial for process control, quality assurance, and regulatory compliance.

This technical guide provides a comprehensive overview of the spectroscopic properties of dimethyl dicarbonate and its application in real-time reaction monitoring. We will delve into various spectroscopic techniques, including Fourier-transform infrared (FTIR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, providing quantitative data and detailed experimental protocols to aid researchers and professionals in the field.

Spectroscopic Properties of this compound

The ability to monitor DMDC reactions in situ relies on the distinct spectroscopic signatures of the parent compound and its reaction products. While comprehensive spectroscopic data for the highly reactive DMDC is not as abundant as for more stable compounds, we can compile key information from available resources and by analogy to similar molecules like dimethyl carbonate (DMC), a breakdown product of DMDC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring reactions involving DMDC due to the presence of strong infrared absorptions from its carbonyl (C=O) and carbon-oxygen (C-O) bonds. The anhydride-like structure of DMDC gives rise to characteristic vibrational modes.

Key FTIR Absorption Bands for DMDC and Related Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| This compound (DMDC) | C=O stretch | ~1832, 1765 | Strong | [1] |

| C-O-C stretch | ~1156 | Strong | [1] | |

| Dimethyl Carbonate (DMC) | C=O stretch | ~1750 | Strong | [2][3][4][5] |

| C-O-C stretch | ~1286, 1084 | Strong | [5][6] | |

| Methanol | O-H stretch | ~3340 | Strong, Broad | |

| C-O stretch | ~1030 | Strong |

Note: The values for DMDC are based on limited available data and analogies to similar compounds. The C=O stretching in anhydrides often appears as a doublet.

Raman Spectroscopy

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR, with the advantage of being less sensitive to interference from water. This makes it particularly suitable for monitoring reactions in aqueous environments like beverages. The key Raman active modes for DMDC are also expected to be the C=O and C-O stretching vibrations.

Key Raman Shifts for DMDC-related Compounds

| Compound | Functional Group | Raman Shift (cm⁻¹) | Intensity | Reference |

| Dimethyl Carbonate (DMC) | C=O stretch | ~1750 | Strong | [2][7] |

| C-O-C symmetric stretch | ~915 | Medium | ||

| CH₃ rock | ~1100 | Medium |

Note: Specific Raman data for DMDC is scarce in publicly available literature. The provided data for DMC serves as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for kinetic studies of DMDC reactions. Both ¹H and ¹³C NMR can be used to track the disappearance of DMDC and the appearance of its products.

Predicted ¹H and ¹³C NMR Chemical Shifts for DMDC and its Products

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| This compound (DMDC) | ¹H | ~3.9 | Singlet | Methyl protons |

| ¹³C | ~150 (C=O), ~55 (CH₃) | Singlet | Carbonyl and methyl carbons | |

| Dimethyl Carbonate (DMC) | ¹H | ~3.78 | Singlet | [8] |

| ¹³C | ~155 (C=O), ~54 (CH₃) | Singlet | [3] | |

| Methanol | ¹H | ~3.4 | Singlet | Methyl protons |

| ¹³C | ~49 | Singlet | Methyl carbon |

Note: The chemical shifts for DMDC are estimates based on its structure and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

DMDC possesses chromophores (the carbonyl groups) that absorb in the UV region. While not as structurally informative as vibrational or NMR spectroscopy, UV-Vis spectroscopy can be a simple and sensitive method for quantitative analysis and reaction monitoring, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC). The exact position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) are dependent on the solvent. Based on the structure, the primary absorption is expected to be a π → π* transition of the carbonyl groups, likely below 220 nm.

Experimental Protocols for Reaction Monitoring

The following sections provide detailed methodologies for monitoring DMDC reactions using various spectroscopic techniques.

In-situ Monitoring of DMDC Hydrolysis using ATR-FTIR Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy for the real-time monitoring of DMDC hydrolysis in an aqueous solution.

Materials and Equipment:

-

FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR probe.

-

Reaction vessel (e.g., a jacketed glass reactor) with a port for the ATR probe.

-

Stirring mechanism (e.g., magnetic stirrer).

-

Temperature control system (e.g., water bath).

-

This compound (DMDC).

-

Deionized water or buffer solution.

Experimental Workflow:

Caption: ATR-FTIR experimental workflow for monitoring DMDC hydrolysis.

Detailed Procedure:

-

System Setup: Assemble the reaction vessel with the ATR probe, stirrer, and temperature probe. Circulate water from the water bath to maintain the desired reaction temperature (e.g., 25 °C).

-

Background Collection: Add the aqueous solvent (water or buffer) to the reactor and allow it to equilibrate. Collect a background spectrum to subtract the solvent and instrument responses.

-

Reaction Initiation: Inject a known amount of DMDC into the vigorously stirred solvent to initiate the hydrolysis reaction. Typical starting concentrations for monitoring are in the range of 100-500 ppm.

-

Data Acquisition: Immediately begin collecting a time series of FTIR spectra. The acquisition parameters will depend on the spectrometer, but a typical starting point would be a resolution of 4 cm⁻¹ with 16-32 scans co-added per spectrum.

-

Data Analysis: Process the collected spectra to monitor the reaction progress. This can be done by integrating the peak area of a characteristic DMDC absorption (e.g., the C=O stretch around 1832 cm⁻¹) and a characteristic product absorption (e.g., the C-O stretch of methanol around 1030 cm⁻¹). Plot the change in peak area over time to obtain kinetic profiles. For quantitative analysis, a calibration curve relating peak area to the concentration of DMDC and methanol should be prepared.

Quantitative Analysis of DMDC in Beverages by HPLC-UV

This protocol outlines a method for the quantitative determination of DMDC in a beverage matrix using high-performance liquid chromatography with UV detection. Due to the rapid hydrolysis of DMDC, this method is typically used to verify its addition by detecting its more stable reaction products, such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) in alcoholic beverages.[9]

Materials and Equipment:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile phase: Acetonitrile (B52724) and water.

-

DMDC, DMC, and EMC standards.

-

Sample filtration apparatus (0.45 µm syringe filters).

Experimental Workflow:

Caption: HPLC-UV workflow for the analysis of DMDC reaction products.

Detailed Procedure:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a series of calibration standards of DMC and/or EMC in a matrix that mimics the beverage being tested.

-

Sample Preparation: For monitoring the reaction, a beverage sample can be spiked with a known concentration of DMDC. Aliquots are taken at different time points, and the reaction is quenched (e.g., by dilution and cooling). The samples are then filtered before injection.

-

Analysis and Quantification: Inject the standards and samples into the HPLC system. Identify the peaks corresponding to DMC and EMC based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of DMC and/or EMC in the samples.

Reaction Pathways of this compound

DMDC is a potent electrophile and readily reacts with nucleophiles. Its primary reaction in beverages is hydrolysis, but it also reacts with other nucleophiles such as alcohols, ammonia, and the side chains of amino acids.

Hydrolysis of DMDC

In the presence of water, DMDC hydrolyzes to form two molecules of methanol and two molecules of carbon dioxide.

Caption: Hydrolysis pathway of this compound.

Reaction with Amino Acids: Methoxycarbonylation

DMDC can react with the nucleophilic side chains of amino acids, such as the imidazole (B134444) group of histidine, the ε-amino group of lysine, and the sulfhydryl group of cysteine. This reaction, known as methoxycarbonylation, is the basis for its antimicrobial activity as it can inactivate essential enzymes.[10]

The reaction with the imidazole ring of histidine is a key mechanism of enzyme inactivation.

Caption: Methoxycarbonylation of a histidine residue by DMDC.

Conclusion

The spectroscopic techniques outlined in this guide provide powerful tools for monitoring the reactions of this compound in various applications. FTIR and Raman spectroscopy are well-suited for in-situ, real-time monitoring of the bulk reaction, while NMR spectroscopy offers detailed mechanistic insights and kinetic data. HPLC-UV provides a robust method for the quantitative analysis of DMDC reaction products, which is essential for quality control and regulatory purposes.

By leveraging these spectroscopic methods, researchers, scientists, and drug development professionals can gain a deeper understanding of the chemistry of DMDC, optimize its use in various processes, and ensure the safety and quality of their products. Further research to establish a more comprehensive library of quantitative spectroscopic data for DMDC will enhance the accuracy and applicability of these monitoring techniques.

References

- 1. oiv.int [oiv.int]

- 2. Noncoincidence Effects of Dimethyl Carbonate in Binary Mixtures Probed by Raman Spectroscopy: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. New IFU recommendation #20 published "Methods for the detection of the use of DMDC (Velcorin) in juice beverages" - FRUIT PROCESSING magazine [fruit-processing.com]

- 10. 722. Dimethyldicarbonate (DMDC) (WHO Food Additives Series 28) [inchem.org]

Unraveling the True Identity of DMDC: An Inhibitor of DNA Synthesis, Not a Nuclease

A comprehensive review of the scientific literature reveals that 2'-deoxy-2'-methylidenecytidine (DMDC), a potent antineoplastic agent, functions primarily as an inhibitor of DNA synthesis and ribonucleotide reductase, rather than as a direct nuclease inhibitor as is sometimes misconstrued. This in-depth guide clarifies the well-documented mechanism of action of DMDC, providing clarity for researchers, scientists, and drug development professionals.

Despite inquiries into its potential role in nuclease inhibition, extensive research has firmly established DMDC's identity as a classic antimetabolite. Its mode of action is centered on its structural similarity to the natural nucleoside, deoxycytidine. This allows it to enter cells and undergo a series of enzymatic transformations that ultimately lead to the disruption of DNA replication and cell death.

The Established Mechanism of Action of DMDC

DMDC's journey to becoming an active anticancer agent begins with its transport into the cell. Once inside, it is phosphorylated by deoxycytidine kinase to its monophosphate form (DMDCMP). Further phosphorylation steps convert it into its active diphosphate (B83284) (DMDCDP) and triphosphate (DMDCdTP) forms. These phosphorylated metabolites are the key effectors of DMDC's cytotoxic activity.

The primary mechanisms by which DMDC exerts its anticancer effects are:

-

Inhibition of DNA Synthesis: The triphosphate form of DMDC (DMDCdTP) acts as a competitive inhibitor of DNA polymerases. By mimicking deoxycytidine triphosphate (dCTP), DMDCdTP can be incorporated into the growing DNA strand. However, its modified structure prevents the addition of subsequent nucleotides, leading to chain termination and a halt in DNA replication. This process is a critical event that triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

-

Inhibition of Ribonucleotide Reductase: The diphosphate form of DMDC (DMDCDP) has been shown to be a potent inhibitor of the enzyme ribonucleotide reductase.[3][4] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting ribonucleotide reductase, DMDC depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and repair.

-

Modulation by Cytidine (B196190) Deaminase: The efficacy of DMDC is significantly influenced by the enzyme cytidine deaminase. This enzyme can convert DMDC into its inactive uridine (B1682114) analogue. Tumors with lower levels of cytidine deaminase are therefore more sensitive to DMDC treatment, as the active drug can accumulate to higher concentrations within the cancer cells.[5]

It is important to note that the term "inhibitor" in the context of DMDC's activity refers to its ability to block the function of enzymes like DNA polymerase and ribonucleotide reductase, not nucleases. Nucleases are enzymes that cleave the phosphodiester bonds in nucleic acid backbones, and there is no scientific evidence to support a direct inhibitory role for DMDC against this class of enzymes.

Visualizing the Activation and Action of DMDC

To provide a clear understanding of DMDC's metabolic activation and mechanism of action, the following workflow diagram illustrates the key steps involved.

Conclusion: A Refined Understanding of DMDC's Role

References

- 1. Clinical pharmacokinetics of 2'-deoxy-2'-methylidenecytidine (DMDC), a deoxycytidine analogue antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of 2'-deoxy-2'-methylidenecytidine, a new 2'-deoxycytidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antiproliferative activity of DMDC is modulated by inhibition of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Dimethyl Dicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl dicarbonate (B1257347) (DMDC), a widely utilized cold sterilant in the beverage industry, exhibits a well-defined yet complex thermal stability and decomposition profile. This technical guide provides an in-depth analysis of the thermal behavior of DMDC, detailing its decomposition pathways under various conditions. Primarily, in aqueous environments, DMDC undergoes rapid hydrolysis to form methanol (B129727) and carbon dioxide. Under anhydrous, high-temperature conditions, it is presumed to follow a decomposition pattern similar to analogous carbonates, yielding a range of smaller molecules. This guide summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of its thermal properties, and presents a hypothetical signaling pathway for DMDC-induced cytotoxicity based on available data for structurally related compounds.

Introduction

Dimethyl dicarbonate (DMDC), also known as dimethyl pyrocarbonate, is a highly effective antimicrobial agent used to sterilize beverages such as wine, juices, and teas. Its efficacy lies in its ability to inactivate enzymes in microorganisms, thereby inhibiting their growth. A key characteristic of DMDC is its rapid breakdown into products that are naturally present in many beverages, which has led to its widespread acceptance as a processing aid rather than a persistent chemical preservative. Understanding the thermal stability and decomposition of DMDC is critical for its safe handling, effective application, and for assessing the final composition of the treated products.

This guide provides a comprehensive overview of the thermal decomposition of DMDC, consolidating available data on its decomposition products and kinetics. It also details the experimental methodologies used to study these properties and explores the potential cellular mechanisms affected by DMDC and its decomposition products.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DMDC is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆O₅ | |

| Molar Mass | 134.09 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.25 g/cm³ at 20 °C | |

| Melting Point | 15-17 °C | |

| Boiling Point | 172 °C (decomposes) | |

| Flash Point | 85 °C | |

| Vapor Pressure | 0.7 hPa at 20 °C | |

| Solubility in Water | 35 g/L (with decomposition) | |

| Autoignition Temperature | 465 °C |

Thermal Stability and Decomposition Mechanisms

The decomposition of this compound is highly dependent on the surrounding conditions, primarily the presence of water and the temperature.

Hydrolysis: Decomposition in Aqueous Media

In the presence of water, DMDC undergoes rapid hydrolysis. This is the primary and intended decomposition pathway in its application as a beverage sterilant. The reaction proceeds quickly, breaking down DMDC into methanol and carbon dioxide, which are considered harmless at the concentrations produced.[1]

Reaction: (CH₃OCO)₂O + H₂O → 2CH₃OH + 2CO₂

The rate of hydrolysis is influenced by temperature and pH.

Thermal Decomposition in Non-Aqueous Conditions

Studies on DMC pyrolysis have identified the primary decomposition products as methanol, carbon dioxide, and dimethyl ether.[2][3] At temperatures exceeding 800°C, further decomposition leads to the formation of carbon monoxide, methane, ethylene, and ethane.[2] It is important to note that this is an extrapolation, and experimental studies on the pyrolysis of DMDC are required for confirmation.

Table 2: Major and Minor Decomposition Products of DMDC

| Condition | Major Products | Minor Products | Reference(s) |

| Aqueous Solution (Hydrolysis) | Methanol (CH₃OH), Carbon Dioxide (CO₂) | - | [1][4] |

| High Temperature (Pyrolysis - Inferred from DMC data) | Methanol (CH₃OH), Carbon Dioxide (CO₂), Dimethyl Ether (CH₃OCH₃) | Carbon Monoxide (CO), Methane (CH₄), Ethylene (C₂H₄), Ethane (C₂H₆) | [2][3] |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of DMDC are not widely published. However, standard methodologies for the analysis of volatile liquids can be applied.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the thermal stability and decomposition temperatures of DMDC.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery SDT 650).[5]

-

Procedure:

-

A small, precisely weighed sample of DMDC (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina).[5]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

-

Objective: To determine the enthalpy changes associated with thermal transitions, such as decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, encapsulated sample of DMDC is placed in a sample pan, and an empty pan is used as a reference.

-

Both pans are heated at a constant rate in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) reveals endothermic or exothermic events associated with decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material.

-

Objective: To identify the volatile products formed during the thermal decomposition of DMDC.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A small amount of DMDC is introduced into the pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The resulting volatile fragments are separated by the gas chromatography column.

-

The separated components are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

-

Hypothetical Signaling Pathway of DMDC-Induced Cytotoxicity

While the primary application of DMDC relies on its antimicrobial properties through enzyme inhibition, its cytotoxic effects on mammalian cells are also of interest, particularly in the context of safety assessment. Direct studies on the signaling pathways of DMDC-induced apoptosis are scarce. However, research on the structurally related compound, dimethyl carbonate (DMC), has shown that it can induce apoptosis in ovarian cells through the activation of the caspase-3 pathway.[6] This provides a basis for a hypothetical signaling pathway for DMDC-induced cytotoxicity.

This proposed pathway suggests that DMDC, upon entering the cell, could induce mitochondrial damage, leading to the production of reactive oxygen species (ROS) and the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the activation of caspase-3, which executes the apoptotic program by cleaving key cellular substrates. This pathway is presented as a plausible mechanism requiring experimental validation.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermal analysis of a liquid sample like DMDC.

Conclusion

This compound is a thermally sensitive compound whose decomposition is predominantly characterized by rapid hydrolysis in aqueous environments to methanol and carbon dioxide. While detailed quantitative data on its thermal decomposition under anhydrous conditions are limited, it is presumed to break down into smaller molecular fragments at elevated temperatures. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal stability and decomposition products. The proposed hypothetical signaling pathway for DMDC-induced cytotoxicity offers a starting point for further investigation into its cellular effects. A comprehensive understanding of the thermal behavior of DMDC is essential for its continued safe and effective use in the food and beverage industry and for guiding future research.

References

- 1. This compound: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. An experimental and kinetic modeling study on dimethyl carbonate (DMC) pyrolysis and combustion – Publications – Research [sandia.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 6. Effects of dimethyl carbonate-induced autophagic activation on follicular development in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl Dicarbonate (DMDC) as a Reagent for Protein Modification Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction